Ulipristalacetat
Übersicht
Beschreibung
Ulipristal acetate is a selective progesterone receptor modulator used for emergency contraception after unprotected intercourse or in a situation where a planned method of contraception has failed . It is also used for the treatment of uterine fibroids . It is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor .
Synthesis Analysis
A new and efficient method for the synthesis of Ulipristal acetate has been described. The 1,4-addition compound was greatly improved after the starting material ketone underwent epoxidation, cyanation, hydroxyl group protection, and Grignard addition . Another study described a route for preparing Ulipristal acetate with a good yield. The selected epoxidization conditions gave out 80% of 5α,10α-epoxide in the two diastereoisomers which greatly improved the yield of 11β-substituted isomer .
Molecular Structure Analysis
Ulipristal acetate has a molecular formula of C30H37NO4 . Its molecular weight is 475.63 . The percent composition is C 75.76%, H 7.84%, N 2.94%, O 13.45% .
Chemical Reactions Analysis
Ulipristal acetate has been associated with liver injury. It showed high lipophilicity and hepatic metabolism (predicted intermediate DILI risk). Inhibition of different liver transporters and the presence of a reactive metabolite were also recognized for Ulipristal acetate .
Physical And Chemical Properties Analysis
Ulipristal acetate has a steroidal structure . It has free solubility nature in solvents like CHCl3, CH3OH, and CH3CN, but in water has sparingly soluble nature .
Wissenschaftliche Forschungsanwendungen
Notfallverhütung
Ulipristalacetat wird als Notfallverhütungsmittel eingesetzt. Es ist wirksam, wenn es oral innerhalb von 120 Stunden nach ungeschütztem Geschlechtsverkehr eingenommen wird und bietet eine wichtige Option zur Verhinderung ungewollter Schwangerschaften .
Management von Uterusmyomen
Es wurde für die präoperative und langfristige Behandlung von Uterusmyomen zugelassen. This compound bietet eine Alternative zur Operation für Frauen im gebärfähigen Alter und wirkt auf die Progesteronwege ein, die an der Pathophysiologie von Uterusmyomen beteiligt sind .
Modulation des Progesteronrezeptors
Als selektiver Progesteron-Rezeptor-Modulator (SPRM) kann es je nach verschiedenen Faktoren sowohl als Agonist als auch als Antagonist von Progesteron wirken, was Möglichkeiten für die Behandlung von Erkrankungen im Zusammenhang mit Progesteronwegen eröffnet .
Behandlung von Myom-assoziierten Blutungen
Klinische Studien haben gezeigt, dass this compound bei der Reduzierung von Myom-assoziierten Blutungen schneller wirkt als andere Behandlungen und den Hämoglobin- und Hämatokritspiegel bei anämischen Patienten deutlich verbessert .
Reduktion der Myomgröße
Es wurde beobachtet, dass this compound die Größe von Myomen signifikant reduziert, wobei die Wirkung mindestens sechs Monate nach Beendigung der Behandlung anhält .
Potenzielle therapeutische Anwendungen
Die Forschung ist im Gange, um aufgrund seiner Fähigkeit, mehrere molekulare Ziele anzusprechen, andere potenzielle Anwendungen für this compound in verschiedenen Krankheitszuständen zu untersuchen .
Wirkmechanismus
Target of Action
Ulipristal acetate is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor . The primary role of these targets is to regulate various functions in the body, including the menstrual cycle and pregnancy.
Mode of Action
Ulipristal acetate works by binding to the body’s progesterone receptors to produce an anti-progesterone effect . This interaction with its targets results in the suppression or delay of ovulation from the ovary . It also decreases the endometrial thickness .
Biochemical Pathways
The exact biochemical pathways affected by ulipristal acetate are still under debate. There is evidence that it functions by inhibiting ovulation . Some studies suggest that ulipristal acetate may inhibit ciliary beat through an agonistic effect on progesterone receptors, while others suggest it antagonizes the progesterone-induced ciliary beat decrease .
Pharmacokinetics
Ulipristal acetate has good oral bioavailability and a half-life that allows one single oral administration per day for the management of fibroids . . This impacts its bioavailability and how it is metabolized in the body.
Result of Action
The primary result of ulipristal acetate’s action is the inhibition or delay of ovulation . This makes it effective as an emergency contraceptive . Some studies also suggest that ulipristal acetate may have an effect on the endometrium that prevents embryo implantation , although this is still a matter of debate .
Action Environment
The action, efficacy, and stability of ulipristal acetate can be influenced by various environmental factors. For instance, the presence of coactivators or coinhibitors of gene expression, and the serum levels of progesterone may exert actions of an agonist or antagonist of progesterone . More research is needed to fully understand how these and other environmental factors influence the action of ulipristal acetate.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ulipristal acetate interacts with the progesterone receptor, exhibiting both antagonistic and partial agonist activity . It also binds to the glucocorticoid receptor . The nature of these interactions involves preventing the effects of progesterone, thereby preventing ovulation but not affecting fertilization or implantation .
Cellular Effects
Ulipristal acetate has various effects on cells. It inhibits or delays follicular rupture, which is a crucial part of ovulation . It also potentially elicits activity on the endometrium that prevents embryo implantation . Most studies conclude that low dose Ulipristal acetate used for emergency contraception has no significant effect on the decrease of endometrial thickness and on embryo’s attachment .
Molecular Mechanism
The exact mechanism of action for Ulipristal acetate is still debated. Evidence suggests that it functions by inhibiting ovulation . It binds to human progesterone receptors and prevents natural, endogenous progesterone from occupying such receptors . This inhibition of progesterone activity prevents ovulation but does not affect fertilization or implantation .
Metabolic Pathways
Ulipristal acetate is extensively metabolized. The major metabolic pathway is oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 .
Eigenschaften
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155294 | |
Record name | Ulipristal acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126784-99-4 | |
Record name | Ulipristal acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ulipristal acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulipristal acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ULIPRISTAL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.